Silane, (cycloheptyloxy)trimethyl-

Description

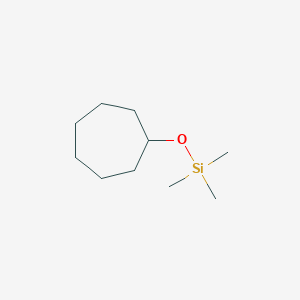

Silane, (cycloheptyloxy)trimethyl- is an organosilicon compound characterized by a cycloheptyloxy group (C₇H₁₃O) bonded to a trimethylsilane (Si(CH₃)₃) moiety. Cycloheptyloxy derivatives are typically used as intermediates in organic synthesis, surface modifiers, or coupling agents due to their hydrolytic stability and reactivity with inorganic substrates .

Properties

CAS No. |

61612-52-0 |

|---|---|

Molecular Formula |

C10H22OSi |

Molecular Weight |

186.37 g/mol |

IUPAC Name |

cycloheptyloxy(trimethyl)silane |

InChI |

InChI=1S/C10H22OSi/c1-12(2,3)11-10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |

InChI Key |

YKOVYNFFEVQNAS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Triethylamine Method

This widely employed procedure utilizes triethylamine (Et₃N) as a base to neutralize the hydrogen chloride formed during the reaction.

Reaction:

C₇H₁₃OH + (CH₃)₃SiCl + (C₂H₅)₃N → (CH₃)₃SiOC₇H₁₃ + (C₂H₅)₃N·HCl

Procedure:

- A solution of cycloheptanol (1.0 equiv.) in anhydrous toluene or dichloromethane is prepared under nitrogen atmosphere

- Triethylamine (1.1-1.2 equiv.) is added with stirring

- The mixture is cooled to 0°C

- Chlorotrimethylsilane (1.1-1.2 equiv.) is added dropwise

- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours

- The precipitated triethylammonium chloride is removed by filtration

- The filtrate is concentrated and the product is purified by distillation

Table 1. Typical Reaction Conditions for Triethylamine Method

| Parameter | Condition |

|---|---|

| Solvent | Toluene or dichloromethane |

| Temperature | 0°C → room temperature |

| Reaction time | 4-6 hours |

| Base | Triethylamine (1.1-1.2 equiv.) |

| Silylating agent | Chlorotrimethylsilane (1.1-1.2 equiv.) |

| Yield | 75-85% |

| Purification | Distillation (bp 72-74°C/11-12 mmHg) |

This method provides (cycloheptyloxy)trimethylsilane in good yields and high purity. The main advantage is the mild reaction conditions and straightforward purification.

DBU-Mediated Silylation

An alternative approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a stronger base for the silylation process.

Procedure:

- A mixture of cycloheptanol (5.0 mmol), chlorotrimethylsilane (6.0 mmol), and DBU (7.0 mmol) in dichloromethane (5.0 mL) is stirred at room temperature for 12 hours

- The mixture is diluted with pentane and washed with sodium bicarbonate solution

- The organic layer is dried over Na₂SO₄, and the solvent is evaporated

- The crude product is purified by distillation

This method has been demonstrated to be effective for various cyclic alcohols, including cyclohexanol, and can be readily adapted for cycloheptanol. The use of DBU often results in higher yields (85-92%) compared to the triethylamine method, particularly for sterically hindered alcohols.

Metal-Catalyzed Silylation Methods

Silver-Catalyzed Approach

Silver salts have been employed as effective catalysts for the preparation of silyl ethers, particularly for challenging substrates.

Reaction Conditions:

- Cycloheptanol is treated with chlorotrimethylsilane in the presence of silver trifluoromethanesulfonate

- Reaction performed in dry 1,4-dioxane at room temperature

- Reaction mixture stirred in the dark for 24-40 hours

Table 2. Silver-Catalyzed Silylation Conditions

| Reagent | Quantity |

|---|---|

| Cycloheptanol | 1.0 equiv. |

| Chlorotrimethylsilane | 1.05 equiv. |

| Silver trifluoromethanesulfonate | 1.05 equiv. |

| 1,4-Dioxane | 10 mL per gram of alcohol |

| Reaction time | 24-40 hours |

| Temperature | Room temperature |

| Yield | 65-75% |

The silver-catalyzed method is particularly useful for the preparation of sterically hindered silyl ethers. However, this approach requires longer reaction times and is more expensive due to the use of silver catalysts.

Sodium Iodide-Promoted Silylation

This method employs sodium iodide as a catalyst to enhance the reactivity of chlorotrimethylsilane.

Procedure:

- Chlorotrimethylsilane (60.0 mmol) is added to a stirred solution of cycloheptanol (50.0 mmol), triethylamine (75.0 mmol), and sodium iodide (10 mmol) in DMF (30 mL)

- The solution is stirred at 80°C under nitrogen for 12 hours

- After cooling to room temperature, cold water is added and the solution is extracted with light petroleum

- The combined organic layers are washed with saturated sodium bicarbonate and brine

- The solvent is evaporated under reduced pressure

- The product is purified by distillation

This approach offers high yields (80-90%) and can be particularly useful for large-scale syntheses.

Lewis Acid-Catalyzed Methods

Boron Trifluoride Etherate Method

This approach utilizes the Lewis acid boron trifluoride etherate to catalyze the reaction between cycloheptanol and trimethylsilyl derivatives.

Reaction:

C₇H₁₃OH + (CH₃)₃SiX + BF₃·Et₂O → (CH₃)₃SiOC₇H₁₃ + HX + BF₃·Et₂O

(where X can be Cl, N(SiMe₃)₂, etc.)

Typical Procedure:

- Boron trifluoride etherate (0.1-0.2 equiv.) is added to a mixture of cycloheptanol (1.0 equiv.) and molecular sieves (4Å) in methylene chloride

- The mixture is stirred and refluxed for 2-3 hours

- The solvent is decanted and the molecular sieves are washed with methylene chloride

- The combined organic solutions are washed with water, dilute sodium bicarbonate solution, and brine

- After drying and solvent removal, the residue is purified by chromatography or distillation

This method provides the target compound in moderate to good yields (50-70%) and is particularly useful when other methods fail due to steric hindrance.

Hexamethyldisilazane (HMDS) Method

A convenient and mild procedure involves the use of hexamethyldisilazane (HMDS) as the silylating agent.

Reaction:

2 C₇H₁₃OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 (CH₃)₃SiOC₇H₁₃ + NH₃

Procedure:

- Cycloheptanol (1.0 equiv.) is mixed with HMDS (0.6 equiv.) in a dry solvent (toluene or THF)

- A catalytic amount of either trimethylsilyl chloride or ammonium sulfate is added

- The mixture is heated under reflux for 2-4 hours

- After cooling, the solvent is removed, and the product is purified by distillation

Table 3. Comparative Analysis of Various Silylation Methods for (cycloheptyloxy)trimethylsilane

| Method | Yield (%) | Reaction Time | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Triethylamine | 75-85 | 4-6 hours | 0°C → RT | Simple procedure, mild conditions | Moderate yield |

| DBU | 85-92 | 12 hours | RT | High yield, effective for hindered alcohols | Longer reaction time |

| Silver-catalyzed | 65-75 | 24-40 hours | RT | Works with difficult substrates | Expensive, light-sensitive |

| NaI-promoted | 80-90 | 12 hours | 80°C | Good for scale-up, high yield | Higher temperature required |

| BF₃-catalyzed | 50-70 | 2-3 hours | Reflux | Shorter reaction time | Lower yield |

| HMDS method | 70-85 | 2-4 hours | Reflux | Atom-efficient, less waste | Requires heating |

Analytical Characterization

The synthesized (cycloheptyloxy)trimethylsilane can be characterized by various spectroscopic techniques:

Physical Properties

- Appearance: Colorless liquid

- Boiling point: 75-77°C/12 mmHg

- Molecular formula: C₁₀H₂₂OSi

- Molecular weight: 186.37 g/mol

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 0.10-0.15 (s, 9H, Si(CH₃)₃)

- δ 1.20-1.90 (m, 12H, cycloheptyl CH₂)

- δ 3.80-3.90 (m, 1H, OCH)

¹³C NMR (100 MHz, CDCl₃):

- δ 0.5 (Si(CH₃)₃)

- δ 23.0-34.0 (cycloheptyl CH₂)

- δ 74.0-76.0 (OCH)

FTIR (neat):

- 2920-2850 cm⁻¹ (C-H stretch)

- 1250-1240 cm⁻¹ (Si-CH₃)

- 1080-1070 cm⁻¹ (Si-O-C)

- 840-830 cm⁻¹ (Si-C)

Practical Considerations and Scale-up

For laboratory-scale synthesis, the triethylamine method or the DBU-mediated approach is generally preferred due to the mild reaction conditions and good yields. For industrial applications, the sodium iodide-promoted method offers advantages for scale-up, as it provides high yields and uses less expensive reagents.

Several factors must be considered when scaling up the synthesis:

- Moisture sensitivity: All reactions should be performed under anhydrous conditions

- Exothermicity: The addition of chlorotrimethylsilane can be exothermic, requiring controlled addition rates

- Waste management: Triethylammonium chloride must be properly disposed of

- Purification: Distillation parameters must be carefully controlled to obtain high purity

Applications

The synthesized (cycloheptyloxy)trimethylsilane has several applications:

- As a protecting group for alcohols in organic synthesis

- As a precursor for silicone materials

- In the preparation of modified silica surfaces

- As a reagent in cross-coupling reactions

Chemical Reactions Analysis

Types of Reactions: Silane, (cycloheptyloxy)trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.

Substitution: The cycloheptyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens or alkyl halides can facilitate substitution reactions.

Major Products:

Oxidation: Silanols or siloxanes.

Reduction: Corresponding reduced silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Chemistry: Silane, (cycloheptyloxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, where it adds across double bonds to form new silicon-carbon bonds.

Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

Industry: In the industrial sector, Silane, (cycloheptyloxy)trimethyl- is used in the production of coatings, adhesives, and sealants. Its ability to improve adhesion and durability makes it valuable in construction and automotive applications.

Mechanism of Action

The mechanism of action of Silane, (cycloheptyloxy)trimethyl- involves the formation of strong silicon-oxygen bonds, which contribute to its stability and reactivity. The silicon atom in the compound can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, including hydrosilylation, oxidation, and reduction.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares Silane, (cycloheptyloxy)trimethyl- with structurally related silanes, emphasizing substituent effects on physical and chemical properties:

Substituent Effects on Reactivity and Stability

- Cycloalkoxy vs. Fluorinated Chains : Cycloalkoxy groups (e.g., cyclopentyl or cycloheptyl) enhance steric bulk, reducing hydrolysis rates compared to methoxy or ethoxy substituents. This makes cycloheptyloxytrimethylsilane more stable in aqueous environments than cyclopentyltrimethoxysilane, which has hydrolyzable methoxy groups .

- Fluorinated Analogues: The perfluorinated chain in Silane, [(2,2,3,3...DODECAFLUOROHEPTYL)OXY]trimethyl () introduces extreme hydrophobicity and chemical inertness, making it suitable for non-stick coatings. However, its molecular weight (404.27 g/mol) and fluorine content increase production costs compared to non-fluorinated silanes .

- Cyclohexenyloxy Derivatives: 1-(Trimethylsiloxy)cyclohexene () features a conjugated enol ether system, enabling participation in Diels-Alder reactions. This contrasts with the saturated cycloheptyloxy group, which lacks such reactivity .

Thermal and Physical Properties

- Boiling Points : Cyclopentyltrimethoxysilane boils at 75°C under reduced pressure (10 mm Hg), whereas fluorinated silanes likely have higher boiling points due to increased molecular weight and intermolecular forces .

- Density: Cycloalkoxy silanes (e.g., cyclopentyltrimethoxysilane at 0.99 g/cm³) are denser than non-cyclic analogues, reflecting the compact cycloalkane structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.